Cletoquine Oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

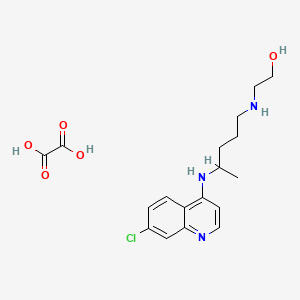

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVGVTDECKJJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675770 | |

| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14142-64-4 | |

| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cletoquine Oxalate: A Technical Deep Dive into its Immunomodulatory Mechanisms in Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cletoquine, the major active metabolite of the widely used autoimmune disease therapeutic, hydroxychloroquine, is emerging as a compound of significant interest. While direct research on cletoquine oxalate is still in its nascent stages, its structural and metabolic relationship to hydroxychloroquine and chloroquine provides a strong foundation for understanding its mechanism of action. This technical guide synthesizes the current understanding of the immunomodulatory effects of the 4-aminoquinoline drug class, with a specific focus on the pathways and cellular processes relevant to this compound's potential therapeutic activity in autoimmune disorders. This document outlines the key signaling pathways, presents available data in a structured format, details relevant experimental protocols, and provides visual representations of the core mechanisms.

Introduction: The Role of this compound

Cletoquine, also known as desethylhydroxychloroquine, is the primary active metabolite of hydroxychloroquine, formed in the liver by cytochrome P450 enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8.[1][2] As a chloroquine derivative, cletoquine is believed to share the immunomodulatory properties of its parent compounds, which are foundational therapies for autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[1][3][4][5] The therapeutic effects of these agents are attributed to their ability to modulate key pathways in the innate and adaptive immune systems.[4][6] While specific data for this compound is limited, there is a suggestion that it may possess a favorable therapeutic ratio. This guide will therefore extrapolate the well-documented mechanisms of chloroquine and hydroxychloroquine to build a comprehensive picture of this compound's probable mode of action.

Core Immunomodulatory Mechanisms

The immunomodulatory effects of 4-aminoquinolines are multifaceted. The primary mechanisms are believed to be:

-

Inhibition of Toll-Like Receptor (TLR) Signaling: By accumulating in endosomes and lysosomes, these weak base compounds increase the intracellular pH. This alteration interferes with the activation of endosomal TLRs, particularly TLR7 and TLR9, which are critical sensors of nucleic acids that drive inflammatory responses in many autoimmune diseases.[3][4]

-

Interference with Antigen Presentation: The elevation of lysosomal pH also inhibits the activity of enzymes responsible for processing antigens. This impairment hinders the loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules, thereby reducing the presentation of autoantigens to T-helper cells and dampening the downstream adaptive immune response.[4][5]

-

Modulation of Autophagy: Autophagy, a cellular process for degrading and recycling cellular components, is implicated in antigen presentation and immune cell homeostasis. Chloroquine and hydroxychloroquine are known to inhibit autophagy by disrupting lysosomal function, which can prevent the completion of the autophagic process.[4][5] This can be beneficial in autoimmune contexts by reducing the presentation of self-antigens.

-

Reduction of Pro-inflammatory Cytokine Production: These compounds have been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) by monocytes and macrophages.[7][8]

Quantitative Data Summary

| Parameter | Drug | Cell Type/System | Value/Effect | Reference |

| TLR Inhibition | Hydroxychloroquine | Human PBMCs | IC50s > 100 ng/mL for TLR3, TLR7, and TLR9 responses | [9] |

| Cytokine Inhibition | Chloroquine | Human Monocytes/Macrophages (LPS-stimulated) | Inhibition of TNF-α, IL-1β, and IL-6 production | [8] |

| T-Cell Proliferation | Chloroquine | Human T-cells | Concentration-dependent inhibition | [10] |

| Plasma Concentration (Clinical Study) | Hydroxychloroquine | Healthy Volunteers | 75-200 ng/mL (maximal) | [9] |

Signaling Pathway Visualizations

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by 4-aminoquinolines like this compound.

Inhibition of Toll-Like Receptor Signaling

Caption: Inhibition of TLR9 signaling by this compound.

Interference with Antigen Presentation

Caption: Interference with MHC Class II Antigen Presentation.

Key Experimental Protocols

The following are detailed methodologies for experiments crucial to elucidating the immunomodulatory effects of compounds like this compound.

Toll-Like Receptor Activation Assay

-

Objective: To determine the inhibitory effect of this compound on TLR signaling.

-

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Compound Treatment: PBMCs are pre-incubated with varying concentrations of this compound for 1-2 hours.

-

TLR Ligation: Cells are then stimulated with specific TLR agonists (e.g., CpG ODN for TLR9, R848 for TLR7/8) for 18-24 hours.

-

Cytokine Measurement: Supernatants are collected, and the concentration of secreted cytokines (e.g., IFN-α, TNF-α) is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.

-

Mixed Lymphocyte Reaction (MLR) for Antigen Presentation

-

Objective: To assess the impact of this compound on antigen presentation and subsequent T-cell proliferation.

-

Methodology:

-

Cell Preparation: Two populations of allogeneic PBMCs are isolated. One population is treated with a proliferation inhibitor (e.g., mitomycin C) to serve as stimulator cells (antigen-presenting cells), while the other population serves as responder T-cells.

-

Compound Treatment: The stimulator cells are pre-treated with various concentrations of this compound.

-

Co-culture: The treated stimulator cells and responder T-cells are co-cultured for 5-7 days.

-

Proliferation Assay: T-cell proliferation is measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE) during the final 18 hours of co-culture.

-

Data Analysis: The reduction in T-cell proliferation in the presence of this compound is quantified and compared to untreated controls.

-

Autophagy Flux Assay

-

Objective: To determine if this compound inhibits autophagic flux.

-

Methodology:

-

Cell Line: A stable cell line expressing a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) is used. In neutral pH autophagosomes, both GFP and mRFP fluoresce. In the acidic autolysosome, GFP fluorescence is quenched while mRFP persists.

-

Compound Treatment: Cells are treated with this compound for a specified period.

-

Autophagy Induction: Autophagy can be induced using starvation media or a pharmacological inducer (e.g., rapamycin).

-

Microscopy and Flow Cytometry: Cells are analyzed by fluorescence microscopy to visualize the accumulation of autophagosomes (yellow puncta) versus autolysosomes (red puncta). Flow cytometry can be used for quantification.

-

Data Analysis: An increase in the ratio of yellow to red puncta indicates a blockage of autophagic flux, as the autophagosomes are not fusing with lysosomes.

-

Conclusion and Future Directions

This compound, as the active metabolite of hydroxychloroquine, holds significant promise as an immunomodulatory agent for the treatment of autoimmune diseases. The mechanisms of action, largely inferred from its parent compounds, center on the disruption of key cellular processes within immune cells, including endosomal TLR signaling, antigen presentation, and autophagy. These actions collectively lead to a dampening of the aberrant immune responses that characterize autoimmune disorders.

Future research should focus on delineating the specific pharmacological profile of this compound. Head-to-head studies comparing its potency and cellular effects with hydroxychloroquine are warranted. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be crucial to understanding its distribution, metabolism, and potential for a superior therapeutic index. A deeper understanding of this compound's direct interactions with immune signaling pathways will undoubtedly pave the way for more targeted and effective therapies for patients with autoimmune diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 4. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Chloroquine and Hydroxychloroquine in Immune Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chloroquine decreases cell-surface expression of tumour necrosis factor receptors in human histiocytic U-937 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroquine inhibits production of TNF-alpha, IL-1beta and IL-6 from lipopolysaccharide-stimulated human monocytes/macrophages by different modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunosuppression by hydroxychloroquine: mechanistic proof in in vitro experiments but limited systemic activity in a randomized placebo-controlled clinical pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chloroquine inhibits T cell proliferation by interfering with IL-2 production and responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Cletoquine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cletoquine, also known as desethylhydroxychloroquine, is the major active metabolite of the well-known antimalarial and antirheumatic drug, hydroxychloroquine.[1][2][3] Its synthesis is of significant interest for pharmacological and toxicological studies. This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for Cletoquine oxalate, including detailed experimental protocols, quantitative data, and visual representations of the synthetic route. The synthesis is conceptually divided into three main stages: the preparation of the key side-chain intermediate, the condensation of this side-chain with the quinoline core, and the final salt formation.

Introduction

Cletoquine is formed in the liver through the metabolic desethylation of hydroxychloroquine by cytochrome P450 enzymes.[3] As an active metabolite, understanding its synthesis is crucial for the development of related compounds and for producing reference standards for analytical and clinical studies. The synthetic pathway detailed herein is a robust method for obtaining high-purity this compound.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process, starting from readily available commercial materials. The overall pathway is depicted below.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of the Side-Chain: 2-((4-Aminopentyl)amino)ethanol

This step involves a two-part synthesis to create the necessary diamine side-chain.

Part A: Synthesis of 5-((2-Hydroxyethyl)amino)pentan-2-one

This reaction involves the nucleophilic substitution of the chlorine atom in 5-chloropentan-2-one with ethanolamine.

Figure 2: Synthesis of the ketone intermediate.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-chloropentan-2-one (1.0 eq), ethanolamine (1.2 eq), and anhydrous sodium carbonate (1.5 eq) in a suitable solvent such as acetonitrile.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 5-((2-hydroxyethyl)amino)pentan-2-one as a viscous oil.

Part B: Synthesis of 2-((4-Aminopentyl)amino)ethanol via Reductive Amination

The ketone intermediate is converted to the primary amine via reductive amination.

Figure 3: Reductive amination to form the side-chain.

Methodology:

-

Charge a high-pressure autoclave with 5-((2-hydroxyethyl)amino)pentan-2-one (1.0 eq), a solution of ammonia in methanol (excess), and Raney Nickel catalyst (approximately 5-10% by weight of the ketone).

-

Seal the autoclave and purge with nitrogen, followed by pressurizing with hydrogen gas to 50-100 atm.

-

Heat the mixture to 80-100 °C with vigorous stirring for 8-12 hours, or until hydrogen uptake ceases.

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.

-

Purify the resulting crude diamine by vacuum distillation to obtain pure 2-((4-aminopentyl)amino)ethanol.

Step 2: Condensation of 4,7-Dichloroquinoline with the Side-Chain

This step forms the core structure of Cletoquine through a nucleophilic aromatic substitution reaction.

Figure 4: Condensation to form the Cletoquine base.

Methodology:

-

In a reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and 2-((4-aminopentyl)amino)ethanol (1.2-1.5 eq).[4][5]

-

Heat the neat mixture to 120-140 °C with stirring for 24-48 hours.[4] The reaction can be accelerated by the addition of a base such as potassium carbonate (0.5 eq) and triethylamine (0.5 eq) in a solvent like ethanol, reducing the reaction time to under 6 hours.[4]

-

Monitor the reaction for the disappearance of 4,7-dichloroquinoline using TLC.

-

Upon completion, cool the reaction mixture. If performed neat, dissolve the residue in a suitable solvent like dichloromethane.

-

Wash the organic solution with an aqueous solution of sodium hydroxide (1M) to remove any unreacted starting materials and byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Cletoquine.

-

Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to obtain pure Cletoquine base as a viscous oil.[6]

Step 3: Formation of this compound

The final step involves the conversion of the Cletoquine free base to its more stable and handleable oxalate salt.

Figure 5: Formation of the final oxalate salt.

Methodology:

-

Dissolve the purified Cletoquine base (1.0 eq) in a minimal amount of a suitable solvent, such as ethanol or ethyl acetate.[7]

-

In a separate flask, dissolve oxalic acid (1.0-1.1 eq) in the same solvent.

-

Slowly add the oxalic acid solution to the Cletoquine solution with stirring at room temperature.

-

A precipitate of this compound should form. The precipitation can be encouraged by cooling the mixture in an ice bath.

-

Stir the suspension for 1-2 hours to ensure complete salt formation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the this compound salt under vacuum to a constant weight.

Quantitative Data

The following table summarizes the expected yields and key physical properties of the intermediates and the final product. The yields are based on analogous reactions reported in the literature for similar compounds.[4][6]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |

| 5-((2-Hydroxyethyl)amino)pentan-2-one | C₇H₁₅NO₂ | 145.20 | Viscous Oil | N/A | 70-80 |

| 2-((4-Aminopentyl)amino)ethanol | C₇H₁₈N₂O | 146.23 | Liquid | N/A | 60-70 |

| Cletoquine | C₁₆H₂₂ClN₃O | 307.82 | Viscous Oil | N/A | 75-85 |

| This compound | C₁₈H₂₄ClN₃O₅ | 397.85 | Solid | N/A | >90 |

Conclusion

This technical guide outlines a comprehensive and efficient synthetic pathway for this compound. The described methodologies are based on established chemical principles and analogous syntheses of related compounds, providing a solid foundation for researchers and drug development professionals. The detailed protocols and expected quantitative data serve as a valuable resource for the laboratory-scale production of this important metabolite for further scientific investigation.

References

- 1. guidechem.com [guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tdcommons.org [tdcommons.org]

- 4. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Cletoquine Oxalate as a Key Metabolite of Hydroxychloroquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychloroquine (HCQ), a cornerstone in the treatment of autoimmune diseases and malaria, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, cletoquine, also known as desethylhydroxychloroquine (DHCQ), has emerged as a major active metabolite of significant interest. This technical guide provides a comprehensive overview of the formation, pharmacokinetic profile, analytical quantification, and potential mechanistic actions of cletoquine, with a focus on its oxalate salt form. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of hydroxychloroquine and its derivatives.

Metabolism of Hydroxychloroquine to Cletoquine

Hydroxychloroquine is primarily metabolized in the liver by a suite of cytochrome P450 (CYP) enzymes. The N-desethylation of hydroxychloroquine results in the formation of cletoquine. This metabolic conversion is a critical step in the overall pharmacokinetic and pharmacodynamic profile of the parent drug.

The metabolic pathway from hydroxychloroquine to its main metabolites is depicted below.

In Vitro Antiviral Properties of Cletoquine Oxalate Against Chikungunya Virus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cletoquine oxalate, the major active metabolite of the well-known antimalarial and immunomodulatory drug hydroxychloroquine, has been identified as a compound with potential antiviral activity against the Chikungunya virus (CHIKV). As a derivative of chloroquine, its mechanism of action is hypothesized to involve the disruption of viral entry into host cells. This technical guide provides a comprehensive overview of the current understanding of the in vitro antiviral properties of this compound and its parent compounds against CHIKV. Due to a lack of publicly available, specific in vitro efficacy data for this compound, this document leverages data from its parent compounds, chloroquine and hydroxychloroquine, to infer its potential activity and mechanism. Detailed experimental protocols for assessing anti-CHIKV activity are also provided to guide future research in this area.

Introduction to this compound and Chikungunya Virus

Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes Chikungunya fever, a disease characterized by debilitating joint pain, fever, and rash.[1][2] The re-emergence of CHIKV in recent decades has led to widespread epidemics, underscoring the urgent need for effective antiviral therapies.[3] Currently, there are no approved specific antiviral drugs or vaccines for CHIKV.[1]

This compound, also known as desethylhydroxychloroquine oxalate, is the primary active metabolite of hydroxychloroquine.[4][5][6] It is formed in the liver by cytochrome P450 enzymes.[4][6] As a chloroquine derivative, this compound is suggested to possess antiviral properties against CHIKV.[4][5][6]

Quantitative In Vitro Efficacy Data

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Chloroquine | Vero A | 7.0 | >260 | >37.14 | [2] |

| Chloroquine | Vero | 5-20 (effective concentration range) | Not Specified | Not Specified | [3] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells in a viability assay. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a compound.

Mechanism of Action

The proposed antiviral mechanism of action for chloroquine derivatives against CHIKV involves the inhibition of viral entry into the host cell.[7] Chloroquine is known to be a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes and endosomes.[3] This accumulation raises the pH of these compartments, which is crucial for the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome into the cytoplasm.[3][7][8] By inhibiting this pH-dependent step, this compound is presumed to block CHIKV infection at an early stage.

Signaling Pathway of CHIKV Entry and Inhibition by Chloroquine Derivatives

Caption: Proposed mechanism of CHIKV entry and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro antiviral activity of compounds like this compound against CHIKV.

Cell Lines and Virus

-

Cell Lines: Vero (African green monkey kidney epithelial) cells are commonly used for CHIKV propagation and antiviral assays due to their high susceptibility to infection.[3] Other cell lines such as Huh-7 (human hepatoma) can also be utilized.

-

Virus: A well-characterized strain of Chikungunya virus should be used, for example, the Ross strain or a clinical isolate. Viral stocks are typically prepared by infecting Vero cells and titrating the virus using a plaque assay.

Cytotoxicity Assay

This assay is crucial to determine the concentration of the compound that is toxic to the host cells, allowing for the calculation of the selectivity index.

-

Method: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assays are commonly used.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of this compound to the wells.

-

Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

-

Add the MTT or MTS reagent to each well and incubate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the CC50 value from the dose-response curve.

-

Antiviral Activity Assay (Plaque Reduction Neutralization Test - PRNT)

The PRNT is a gold-standard assay to quantify the inhibition of viral infectivity.[3]

-

Procedure:

-

Seed Vero cells in 6-well or 12-well plates and grow to confluency.

-

Prepare serial dilutions of this compound.

-

Incubate a standard amount of CHIKV (e.g., 100 plaque-forming units) with each drug dilution for 1 hour at 37°C.

-

Inoculate the cell monolayers with the virus-drug mixtures.

-

After an adsorption period, remove the inoculum and overlay the cells with a medium containing carboxymethylcellulose or agar and the corresponding drug concentration.

-

Incubate for 2-3 days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the plaques and calculate the percentage of plaque reduction compared to the virus control.

-

The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

-

Viral RNA Quantification by Real-Time RT-PCR

This method measures the effect of the compound on viral RNA replication.

-

Procedure:

-

Infect cells with CHIKV in the presence of different concentrations of this compound.

-

At a specific time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA.

-

Perform a one-step or two-step real-time reverse transcription-polymerase chain reaction (RT-PCR) using primers and probes specific for a CHIKV gene (e.g., nsP1 or E1).

-

Quantify the viral RNA levels relative to a housekeeping gene and a no-drug control.

-

Experimental Workflow Diagram

Caption: General workflow for in vitro antiviral testing of this compound.

Conclusion and Future Directions

This compound, as the active metabolite of hydroxychloroquine, holds promise as a potential antiviral agent against Chikungunya virus. The presumed mechanism of action, inhibition of viral entry via endosomal pH modulation, is a well-established antiviral strategy. However, the lack of direct in vitro efficacy and cytotoxicity data for this compound itself is a significant knowledge gap.

Future research should focus on conducting rigorous in vitro studies to determine the EC50, CC50, and Selectivity Index of this compound against various strains of CHIKV in different cell lines. Further mechanistic studies are also warranted to confirm its mode of action and to investigate its potential effects on other stages of the viral life cycle. Such data are essential for the rational development of this compound as a potential therapeutic for Chikungunya fever.

References

- 1. Antivirals against the Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of in vitro prophylactic and therapeutic efficacy of chloroquine against Chikungunya virus in vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cletoquine (oxalate) - Nordic Biosite [nordicbiosite.com]

- 5. NB-64-02058-50mg | this compound [14142-64-4] Clinisciences [clinisciences.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current and Promising Antivirals Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Cletoquine Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cletoquine, also known as desethylhydroxychloroquine, is the major active metabolite of the widely used antimalarial and immunomodulatory drug, hydroxychloroquine.[1][2] It is formed in the liver primarily through the action of cytochrome P450 enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8.[1][2] While the pharmacokinetic profile of the parent drug, hydroxychloroquine, has been extensively studied, data on the specific pharmacokinetics and bioavailability of Cletoquine oxalate as an independent entity remain limited. This technical guide synthesizes the available information on the pharmacokinetics of Cletoquine, focusing on its formation, distribution, and analytical quantification, to support further research and development.

Metabolic Pathway of Hydroxychloroquine to Cletoquine

The biotransformation of hydroxychloroquine to Cletoquine is a critical step in its metabolism. The following diagram illustrates this hepatic process.

Caption: Metabolic conversion of Hydroxychloroquine to Cletoquine in the liver.

Quantitative Analysis of Cletoquine

Accurate quantification of Cletoquine in biological matrices is essential for pharmacokinetic studies. The most definitive methods rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Quantification in Mouse Blood and Tissues

The following protocol is adapted from the validated method described by Chhonker YS, et al. (2018) for the simultaneous quantification of hydroxychloroquine and its metabolites.[3]

1. Sample Preparation:

-

Matrix: Whole blood or tissue homogenate.

-

Procedure: Protein precipitation.

-

To 50 µL of sample, add 200 µL of acetonitrile containing an internal standard.

-

Vortex for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

2. Chromatographic Conditions:

-

Instrument: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

Column: A suitable C18 reversed-phase column (e.g., Thermo Aquasil C18, 50 × 4.6 mm, 3 µm).[3]

-

Mobile Phase: A gradient elution using 0.2% formic acid in water and 0.1% formic acid in methanol.[3]

-

Flow Rate: 0.5 mL/min.[3]

-

Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions: Specific precursor-to-product ion transitions for Cletoquine and the internal standard should be optimized for the specific instrument used.

The following diagram outlines the experimental workflow for the quantification of Cletoquine.

Caption: Workflow for the quantification of Cletoquine using LC-MS/MS.

Pharmacokinetic Parameters

Preclinical Data (as a metabolite of Hydroxychloroquine)

A study in BALB/c mice following a single intravenous administration of hydroxychloroquine (5 mg/kg) provided insights into the tissue distribution of Cletoquine. The tissue-to-blood concentration ratios (Kp) indicate significant accumulation in various organs.[4]

| Tissue | Tissue-to-Blood Concentration Ratio (Kp) |

| Liver | 114.3 |

| Kidney | 24.4 |

| Spleen | 19.3 |

| Lungs | 16.5 |

| Heart | 5.5 |

Data from MedChemExpress, referencing Chhonker YS, et al. (2018).[4]

Bioavailability

There is currently no published data on the oral bioavailability of this compound. As it is a metabolite, its systemic exposure is dependent on the absorption and first-pass metabolism of the parent drug, hydroxychloroquine. The oral bioavailability of hydroxychloroquine is reported to be approximately 74%.[5]

Conclusion and Future Directions

Cletoquine is a major active metabolite of hydroxychloroquine with potential therapeutic relevance. While robust analytical methods for its quantification in biological matrices exist, a significant knowledge gap remains concerning its independent pharmacokinetic profile and oral bioavailability. For a comprehensive understanding of its potential as a therapeutic agent, dedicated preclinical and clinical studies are warranted to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life, and absolute bioavailability following direct administration of this compound. Such data would be invaluable for researchers, scientists, and drug development professionals in evaluating its therapeutic potential and designing appropriate dosing regimens.

References

- 1. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]

- 2. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC-ESI-MS/MS: An application for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Pharmacokinetic and Pharmacodynamic Properties of Hydroxychloroquine and Dose Selection for COVID-19: Putting the Cart Before the Horse - PMC [pmc.ncbi.nlm.nih.gov]

Cletoquine Oxalate: A Novel Therapeutic Agent Targeting Autophagy and Lysosomal Function

A Technical Whitepaper for Drug Development Professionals

Abstract

Cletoquine, a primary active metabolite of the well-established therapeutic agent hydroxychloroquine, is emerging as a compound of significant interest for novel drug development.[1][2] As a 4-aminoquinoline derivative, cletoquine shares the core mechanistic properties of chloroquine and hydroxychloroquine, notably the inhibition of autophagic flux by modulating lysosomal pH.[3][4][5] This mechanism provides a strong rationale for its investigation in oncology, virology, and immunology. This document provides a comprehensive overview of the preclinical data, proposed mechanisms of action, and relevant experimental protocols to guide further research and development of cletoquine oxalate as a potential therapeutic agent.

Introduction

Cletoquine is produced in the liver from hydroxychloroquine by the action of cytochrome P450 enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8.[1][2] Like its parent compounds, cletoquine is a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes.[5][6] This accumulation leads to an increase in lysosomal pH, which in turn disrupts critical cellular processes, most notably autophagy.[3][5] Autophagy is a catabolic "self-eating" process essential for cellular homeostasis, which can be co-opted by cancer cells for survival and by viruses for replication.[7][8] By inhibiting this process, cletoquine holds promise in sensitizing cancer cells to conventional therapies and as a broad-spectrum antiviral agent.[9][10][11]

Mechanism of Action

The primary mechanism of action for cletoquine, extrapolated from studies on chloroquine and hydroxychloroquine, is the inhibition of the final stage of autophagy.[4][9][12]

-

Lysosomal Accumulation and pH Neutralization : As a weak base, cletoquine freely diffuses across cellular and lysosomal membranes.[5][13] Inside the acidic lysosome, it becomes protonated and trapped, leading to its accumulation and a subsequent increase in the intra-lysosomal pH.[5][13]

-

Inhibition of Autophagosome-Lysosome Fusion : The elevation of lysosomal pH and other induced structural changes, such as Golgi disorganization, impair the fusion of autophagosomes with lysosomes.[4][14]

-

Blockade of Autophagic Flux : This failed fusion prevents the degradation of the autophagosome's contents, leading to an accumulation of autophagosomes and a shutdown of the autophagic recycling process.[12]

-

Downstream Consequences : The inhibition of autophagy can trigger apoptosis (programmed cell death) in cancer cells, particularly under stress conditions, and interfere with viral replication cycles that depend on endosomal acidification.[3][9][12]

Signaling Pathway Diagram

Caption: Mechanism of autophagy inhibition by this compound.

Preclinical Data

While specific quantitative data for this compound is limited in public literature, we can project its potential activities based on data from its parent compounds and related derivatives. The following tables present illustrative data to serve as a benchmark for future preclinical studies.

Table 1: Illustrative In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) - Monotherapy | Combination Index (CI) with Docetaxel |

| PC-3 | Prostate Cancer | 15.5 | 0.6 (Synergistic) |

| MCF-7 | Breast Cancer | 12.8 | 0.7 (Synergistic) |

| A549 | Lung Cancer | 20.1 | 0.8 (Synergistic) |

| PANC-1 | Pancreatic Cancer | 18.2 | 0.5 (Synergistic) |

| Combination Index (CI) < 0.9 indicates synergy. |

Table 2: Illustrative In Vitro Antiviral Activity of this compound

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Chikungunya (CHIKV)[1][2] | Vero | 5.2 | > 100 | > 19.2 |

| Influenza A | MDCK | 8.9 | > 100 | > 11.2 |

| Dengue Virus | Huh7 | 7.5 | > 100 | > 13.3 |

Table 3: In Vivo Pharmacokinetic Profile of Cletoquine (in BALB/c Mice)

Data derived from studies of hydroxychloroquine administration.[1][2]

| Tissue | Tissue-to-Blood Concentration Ratio (Kp) |

|---|---|

| Liver | 114.3 |

| Kidney | 24.4 |

| Spleen | 19.3 |

| Lungs | 16.5 |

| Heart | 5.5 |

A Kp ratio > 1 indicates tissue accumulation.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of this compound. Below are standard protocols for assessing its primary mechanism of action and therapeutic efficacy.

Autophagic Flux Assay (LC3-II Turnover)

This assay measures the accumulation of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) as an indicator of autophagosome formation and degradation.

-

Objective : To determine if this compound inhibits autophagic degradation.

-

Methodology :

-

Cell Culture : Plate cells (e.g., HeLa, MCF-7) and allow them to adhere overnight.

-

Treatment : Treat cells with this compound at various concentrations for a specified time (e.g., 6, 12, 24 hours). Include a positive control (e.g., Bafilomycin A1 or Chloroquine at 10 µM) and a negative control (vehicle). A parallel set of wells should be co-treated with a lysosomal protease inhibitor (e.g., E64d/pepstatin A) to measure total autophagosome synthesis.

-

Lysis : Wash cells with PBS and lyse with RIPA buffer containing protease inhibitors.

-

Western Blot : Quantify total protein using a BCA assay. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting : Probe the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., β-actin or GAPDH).

-

Analysis : Quantify band intensity. An increase in the LC3-II/LC3-I ratio or LC3-II/actin ratio in the absence of protease inhibitors indicates a block in autophagic flux.

-

Experimental Workflow Diagram

Caption: Standard experimental workflow for an LC3-II turnover assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity and is used to determine the IC50 (half-maximal inhibitory concentration) of a compound.

-

Objective : To measure the cytotoxic effect of this compound on cancer cell lines.

-

Methodology :

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Addition : Add serial dilutions of this compound to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

-

Incubation : Incubate the plate for 48-72 hours.

-

MTT Reagent : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement : Read the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.

-

Therapeutic Potential and Future Directions

The established role of autophagy in tumor survival and viral replication positions this compound as a promising therapeutic candidate with multiple applications.

-

Oncology : Cletoquine's ability to inhibit autophagy suggests its use as a chemosensitizer or radiosensitizer.[7][9][15] By blocking the pro-survival autophagy pathway that cancer cells activate under therapeutic stress, cletoquine could significantly enhance the efficacy of existing cancer treatments.[7][15]

-

Virology : Many viruses, including flaviviruses and coronaviruses, utilize the endo-lysosomal pathway for entry and replication.[3][10][11] Cletoquine's alkalinizing effect on these compartments can block viral uncoating and release of the viral genome, providing a broad-spectrum antiviral strategy.[3][10]

-

Immunology : The immunomodulatory effects of chloroquine and hydroxychloroquine in autoimmune diseases like lupus and rheumatoid arthritis are well-documented.[1][3] Cletoquine likely shares these properties, which may stem from its interference with antigen presentation and Toll-like receptor (TLR) signaling.[16]

Future research should focus on obtaining specific efficacy and toxicity data for this compound, exploring its synergistic potential with a wider range of targeted therapies, and investigating its immunomodulatory effects in models of autoimmune disease.

Logical Relationship Diagram

Caption: Logical flow from mechanism to therapeutic application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chloroquine - Wikipedia [en.wikipedia.org]

- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloroquine and hydroxychloroquine for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroquine in cancer therapy: a double-edged sword of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The utility of chloroquine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of chloroquine on viral infections: an old drug against today's diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Discovery and Initial Characterization of Cletoquine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cletoquine, also known as desethylhydroxychloroquine, is a major active metabolite of the well-known antimalarial and immunomodulatory drug, hydroxychloroquine.[1][2] It is also considered a derivative of chloroquine.[1][2] The oxalate salt form, Cletoquine oxalate, is frequently used in research settings.[1][3] Cletoquine is generated in the liver through the action of cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, CYP3A5, and CYP2C8.[1][2][4][5]

Initial characterization studies have revealed that this compound possesses a range of biological activities, including antimalarial and antiviral effects, particularly against the Chikungunya virus (CHIKV).[1][2][4][6] Furthermore, its lineage from hydroxychloroquine suggests potential applications in the treatment of autoimmune diseases.[1][2][4] This document provides a comprehensive overview of the discovery and initial characterization of this compound, consolidating available data on its properties, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

This compound is the oxalate salt of Cletoquine.[3] Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| Alternate Names | 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]ethanol Oxalate; (±)-Desethylhydroxychloroquine Oxalate[3] |

| Molecular Formula | C₁₈H₂₄ClN₃O₅[3] |

| Molecular Weight | 397.85 g/mol [3] |

| CAS Number | 14142-64-4[3] |

| Melting Point | 115-122°C[] |

| Boiling Point | 514.7°C at 760 mmHg[] |

| Density | 1.212 g/cm³[] |

Solubility and Storage: this compound can be prepared in solution for experimental use. A stock solution in DMSO (16.7 mg/mL) can be diluted to a working solution of ≥ 1.67 mg/mL in 20% SBE-β-CD in saline or in corn oil.[1] For long-term storage, stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[1]

Pharmacokinetics

Metabolism

Cletoquine is a primary active metabolite of hydroxychloroquine.[1][2] Its formation is catalyzed by several cytochrome P450 isoenzymes in the liver.[1][2][4][5]

Caption: Metabolic conversion of Hydroxychloroquine to Cletoquine by hepatic CYP450 enzymes.

Tissue Distribution

In vivo studies in BALB/c mice have demonstrated that Cletoquine accumulates in various tissues.[1] The tissue to blood concentration ratio (Kp) is a key indicator of this distribution.

| Tissue | Tissue to Blood Concentration Ratio (Kp) |

| Liver | 114.3 |

| Kidney | 24.4 |

| Spleen | 19.3 |

| Lungs | 16.5 |

| Heart | 5.5 |

| Data from pharmacokinetic studies in BALB/c mice following a 5 mg/kg intravenous administration of hydroxychloroquine.[1] |

A Kp ratio greater than or equal to 1 signifies accumulation of the compound in the tissue.[1] The data clearly indicates significant accumulation of Cletoquine in the liver, followed by the kidney, spleen, lungs, and heart.[1]

Pharmacodynamics (Mechanism of Action)

The mechanism of action for Cletoquine is believed to be analogous to that of chloroquine and hydroxychloroquine, primarily through a property known as lysosomotropism.[8]

As a weak base, Cletoquine can diffuse across cell and organelle membranes in its uncharged state.[8][9] Upon entering acidic intracellular compartments such as lysosomes, it becomes protonated.[8][9] This charged form is unable to diffuse back across the membrane, leading to its accumulation within the lysosome.[8][9] This sequestration raises the internal pH of the lysosome, which can interfere with its normal function.[9]

In the context of malaria, this pH alteration is thought to inhibit the action of heme polymerase in the parasite's food vacuole.[9][10] This enzyme is crucial for detoxifying heme, a byproduct of hemoglobin digestion.[10] The buildup of toxic heme ultimately leads to the death of the parasite.[9][11]

Caption: Proposed mechanism of Cletoquine accumulation in lysosomes and subsequent cellular effects.

Experimental Protocols

In Vivo Pharmacokinetic Study

Objective: To determine the blood and tissue concentrations of Cletoquine following administration of its parent compound, hydroxychloroquine.

Materials:

-

BALB/c mice

-

Hydroxychloroquine solution (for intravenous administration)

-

Standard laboratory equipment for animal handling and dosing

-

LC-ESI-MS/MS system for quantification[4]

Methodology:

-

Administer a 5 mg/kg dose of hydroxychloroquine intravenously to BALB/c mice.[1][2]

-

At predetermined time points, collect blood and tissue samples (liver, kidney, spleen, lungs, heart).

-

Process the blood and tissue samples to extract Cletoquine and its metabolites.

-

Quantify the concentration of Cletoquine in each sample using a validated LC-ESI-MS/MS method.[4]

-

Calculate the tissue to blood concentration ratio (Kp) for each tissue type.

Caption: Experimental workflow for the in vivo pharmacokinetic analysis of Cletoquine.

Formulation Protocols for In Vivo and In Vitro Studies

Protocol 1: Aqueous Formulation

-

Prepare a 16.7 mg/mL stock solution of this compound in DMSO.

-

Add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.

-

Mix thoroughly to obtain a clear working solution of ≥ 1.67 mg/mL.[1]

Protocol 2: Oil-based Formulation

-

Prepare a 16.7 mg/mL stock solution of this compound in DMSO.

-

Add 100 µL of the DMSO stock solution to 900 µL of corn oil.

-

Mix thoroughly to obtain a clear working solution of ≥ 1.67 mg/mL.[1]

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Cletoquine (oxalate) - Nordic Biosite [nordicbiosite.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NB-64-02058-50mg | this compound [14142-64-4] Clinisciences [clinisciences.com]

- 8. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Chloroquine's Impact on Cellular Autophagy Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of chloroquine (CQ), a well-established autophagy inhibitor, on cellular autophagy pathways. While the user's query mentioned "cletoquine oxalate," the available scientific literature predominantly focuses on chloroquine and its derivative, hydroxychloroquine (HCQ), in the context of autophagy modulation. This document synthesizes findings from key research to detail the mechanisms of action, present quantitative data, outline experimental protocols, and visualize the involved signaling pathways.

Core Mechanism of Action: Inhibition of Autophagic Flux

Chloroquine is a lysosomotropic agent, meaning it accumulates within lysosomes, the primary degradative compartments in the cell.[1] Its primary mechanism as an autophagy inhibitor is not to prevent the formation of autophagosomes but to block the final stages of the autophagic process, specifically the fusion of autophagosomes with lysosomes.[2][3][4][5] This disruption of "autophagic flux" leads to the accumulation of autophagosomes within the cell.

The prevailing hypothesis for this inhibition is that as a weak base, chloroquine becomes protonated and trapped within the acidic environment of the lysosome, leading to an increase in the intralysosomal pH.[1][5] This alteration in pH is thought to impair the function of lysosomal acid hydrolases and disrupt the fusion process with autophagosomes.[2] However, some studies suggest that the primary mode of action is the impairment of the fusion process itself, rather than solely the inhibition of degradative enzymes due to pH changes.[2][3][4]

Beyond its direct effects on the lysosome, chloroquine has also been shown to cause a severe disorganization of the Golgi apparatus and the endo-lysosomal system, which could further contribute to the impairment of autophagosome-lysosome fusion.[2][3][4]

Quantitative Data on Chloroquine's Effects

The following tables summarize quantitative data from various studies investigating the impact of chloroquine on cellular autophagy.

Table 1: In Vitro Concentrations and Effects of Chloroquine on Autophagy Markers

| Cell Line | Chloroquine Concentration | Treatment Duration | Key Observations | Reference |

| U2OS | 100 µM | 5 hours | Significant increase in LC3-II levels. | [2] |

| U2OS | 50 µM | 24 hours | Accumulation of SQSTM1-positive autophagosomes. | [2] |

| HeLa | 100 µM | Not Specified | Altered morphology of LAMP1-positive structures. | [3] |

| EC109 | Not Specified | Time- and dose-dependent | Increased expression of LC3-II and p62. | [6] |

| Various Cancer Cell Lines | 20 µM | 24 hours followed by 48-96h evaluation | Reduced cell proliferation, particularly when combined with Oleanolic Acid. | [1] |

Table 2: Comparative Effects of Chloroquine and Bafilomycin A1

| Parameter | Chloroquine | Bafilomycin A1 | Key Distinction | Reference |

| Mechanism | Impairs autophagosome-lysosome fusion, raises lysosomal pH. | Inhibits V-ATPase, leading to increased lysosomal pH. | Chloroquine also induces Golgi and endo-lysosomal disorganization. | [2] |

| LC3-II Accumulation | Significant increase over time. | Significant increase over time. | Additive effect when used in combination, suggesting different mechanisms. | [2] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to study the effects of chloroquine on autophagy.

3.1. Immunofluorescence Staining for Autophagosome and Lysosome Visualization

-

Objective: To visualize the accumulation of autophagosomes and their colocalization with lysosomes.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., U2OS) on coverslips and treat with chloroquine (e.g., 50-100 µM) for a specified duration (e.g., 5 or 24 hours). Include a control group with no treatment.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent such as Triton X-100 or saponin.

-

Blocking: Incubate with a blocking solution (e.g., PBS with 5% BSA and 0.1% saponin) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with primary antibodies against autophagy and lysosomal markers, such as rabbit anti-LC3B and mouse anti-LAMP1, overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining. Acquire images using a fluorescence microscope.

-

3.2. Western Blotting for Autophagy Marker Proteins

-

Objective: To quantify the levels of key autophagy-related proteins, such as LC3-II and p62/SQSTM1.

-

Methodology:

-

Cell Lysis: Treat cells with chloroquine as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy inhibition.

-

3.3. Cell Viability Assay

-

Objective: To assess the cytotoxic effects of chloroquine.

-

Methodology:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of chloroquine concentrations for various time points.

-

MTT or CCK-8 Assay: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

-

Visualization of Pathways and Workflows

Diagram 1: Chloroquine's Mechanism of Autophagy Inhibition

Caption: Chloroquine inhibits autophagy by accumulating in lysosomes, raising their pH, and blocking the fusion of autophagosomes with lysosomes.

Diagram 2: Experimental Workflow for Studying Chloroquine's Effects

Caption: A typical experimental workflow to investigate the impact of chloroquine on cellular autophagy.

Diagram 3: Signaling Consequences of Autophagy Inhibition by Chloroquine

Caption: Inhibition of autophagy by chloroquine leads to the accumulation of autophagic substrates and can induce cellular stress and cell death.

Broader Implications and Considerations

The role of chloroquine and hydroxychloroquine as autophagy inhibitors has garnered significant interest, particularly in the context of cancer therapy. By blocking the pro-survival role of autophagy in cancer cells, these compounds can enhance the efficacy of chemotherapy and radiation.[1][6] However, it is crucial to recognize that chloroquine's effects are not limited to autophagy. Its impact on the Golgi and endo-lysosomal systems suggests a broader disruption of cellular trafficking and homeostasis.[2][3][4] These pleiotropic effects necessitate careful interpretation of experimental results when using chloroquine as a specific autophagy inhibitor. Researchers should consider using it in conjunction with other autophagy modulators or genetic approaches to validate findings.

References

- 1. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]

- 2. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.rug.nl [research.rug.nl]

- 5. Regulation of autophagy and chloroquine sensitivity by oncogenic RAS in vitro is context-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dissolving Cletoquine Oxalate for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cletoquine oxalate, the oxalate salt of Cletoquine (Desethylhydroxychloroquine), is a major active metabolite of the antimalarial and autoimmune disease therapeutic, Hydroxychloroquine.[1] As a derivative of Chloroquine, it shares similar mechanisms of action and is under investigation for various therapeutic applications, including its potential antiviral and anticancer activities.[1][2] Accurate and consistent dissolution of this compound is critical for obtaining reliable and reproducible results in in vitro assays. These application notes provide a detailed protocol for the solubilization of this compound, preparation of stock solutions, and considerations for its use in cell-based assays.

Data Presentation

This compound Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄ClN₃O₅ | [1][3] |

| Molecular Weight | 397.85 g/mol | [1][3] |

| Appearance | Light yellow to yellow solid | [1] |

| CAS Number | 14142-64-4 | [1][3] |

Solubility of this compound

| Solvent | Concentration | Comments |

| DMSO | ≥ 5 mg/mL (12.57 mM) | Requires sonication for dissolution. It is important to use new, anhydrous DMSO as the compound is hygroscopic.[1] |

| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (4.20 mM) | Forms a clear solution.[1] |

| 10% DMSO in 90% Corn Oil | ≥ 1.67 mg/mL (4.20 mM) | Forms a clear solution.[1] |

Stock Solution Preparation (in DMSO)

The following table provides the required volume of DMSO to prepare stock solutions of various concentrations from a given mass of this compound.

| Desired Stock Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |

| 1 mM | 2.5135 mL | 12.5676 mL | 25.1351 mL |

| 5 mM | 0.5027 mL | 2.5135 mL | 5.0270 mL |

| 10 mM | 0.2514 mL | 1.2568 mL | 2.5135 mL |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.9785 mg of this compound.

-

Transfer the powder to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO. For 3.9785 mg, add 1 mL of DMSO.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.[1] Intermittent vortexing during sonication can aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulate matter.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous-based cell culture medium for use in in vitro assays.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile polypropylene tubes

Procedure:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: To avoid precipitation, it is recommended to first prepare an intermediate dilution in the cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:10 dilution followed by another 1:10 dilution.

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. Ensure that the vehicle control in your experiments contains the same final concentration of DMSO as the experimental conditions.

-

-

Vortex gently to mix after each dilution step.

-

Use the freshly prepared working solutions immediately for your in vitro assays. Do not store aqueous working solutions for extended periods.

Mandatory Visualization

Signaling Pathway: Inhibition of the Raf-MEK-ERK Pathway by Chloroquine Derivatives

Cletoquine, as a derivative of chloroquine, is expected to share similar mechanisms of action. Chloroquine has been shown to interfere with the mitogen-activated protein kinase (MAPK) signaling pathway, specifically by deactivating Raf, which in turn prevents the phosphorylation and activation of MEK and ERK.[4] This pathway is crucial for cell proliferation, differentiation, and survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Inhibition of mitogen-activated protein kinase signaling by chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cletoquine Oxalate Dosage Calculation in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cletoquine, also known as desethylhydroxychloroquine (DHCQ), is the major and pharmacologically active metabolite of hydroxychloroquine (HCQ), a drug widely used for the treatment of malaria and autoimmune diseases.[1][2] Emerging research suggests that cletoquine itself may possess therapeutic properties, including antiviral and immunomodulatory effects, with some evidence indicating a potentially higher therapeutic index than its parent compound.[1] Consequently, there is growing interest in evaluating the efficacy and safety of cletoquine directly in preclinical animal models.

These application notes provide a comprehensive guide for researchers to establish an appropriate dosage of cletoquine oxalate for animal studies. As direct dosage recommendations for this compound are not widely established in published literature, this document outlines a systematic approach to dose range finding, incorporating principles of pharmacokinetics and toxicology based on studies of the parent compound, hydroxychloroquine.

Data Presentation: Quantitative Data Summary

Due to the limited availability of direct quantitative data for this compound, the following table summarizes relevant information for the parent compound, hydroxychloroquine, which can serve as a starting point for dose-ranging studies.

| Parameter | Animal Model | Dosage of Hydroxychloroquine (HCQ) | Route of Administration | Key Findings & Relevance for Cletoquine Studies | Reference |

| Pharmacokinetics | BALB/c Mice | 5 mg/kg | Intravenous (IV) | Administration of HCQ leads to measurable levels of cletoquine (DHCQ) in blood and tissues. This confirms the metabolic pathway and provides a basis for comparing metabolite levels after direct administration. | [1][2] |

| Pharmacokinetics | Sprague-Dawley Rats | 8, 16, or 24 mg/kg/day | Oral | Chronic dosing of HCQ results in the accumulation of metabolites, including cletoquine, in various tissues, particularly the liver, adrenals, and lungs. | [3] |

| Dose-Ranging for Human Equivalence | BALB/c Mice | 20, 40, or 80 mg/kg | Intraperitoneal (IP) | A dose of 60 mg/kg HCQ (IP) was established as the human equivalent dose in mice, providing a potential upper limit for initial dose-ranging studies of cletoquine. | [4] |

| Toxicity Comparison | Animal Studies (unspecified) | Not Applicable | Not Applicable | Chloroquine is reported to be 2-3 times more toxic than hydroxychloroquine. Hydroxychloroquine itself is considered less toxic than chloroquine. This suggests that cletoquine, a metabolite of the less toxic compound, may also have a favorable safety profile, though this requires experimental confirmation. | [5][6][7] |

Experimental Protocols

Formulation of this compound for In Vivo Administration

Proper formulation is critical for ensuring bioavailability and minimizing vehicle-related toxicity. The following protocol provides a general guideline for preparing this compound for administration to small animals.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300) or 400 (PEG400)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile, pyrogen-free water for injection

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose and the volume to be administered. For example, a 10 mg/mL stock solution can be prepared.

-

Ensure complete dissolution. Gentle warming or sonication may be used if necessary.

-

-

Vehicle Preparation:

-

Prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.

-

Important: The final concentration of DMSO in the administered solution should be kept as low as possible, ideally below 5%, to avoid toxicity.

-

-

Working Solution Preparation:

-

Calculate the required volume of the stock solution based on the desired final concentration and total volume.

-

Add the calculated volume of the this compound stock solution to the prepared vehicle.

-

Vortex thoroughly to ensure a homogenous solution. The final solution should be clear. If precipitation occurs, adjust the vehicle composition or stock solution concentration.

-

Prepare the working solution fresh on the day of administration.

-

Protocol for a Dose-Ranging Study of this compound in Mice

This protocol outlines a dose-ranging study to determine the maximum tolerated dose (MTD) and to establish a preliminary therapeutic window for this compound.

Animal Model:

-

Species: Mouse (e.g., BALB/c or C57BL/6)

-

Age: 6-8 weeks

-

Sex: Both male and female (to assess for sex-specific differences)

-

Number of animals: 3-5 per group

Experimental Design:

-

Dose Selection:

-

Based on the literature for hydroxychloroquine, a starting dose range could be between 5 mg/kg and 60 mg/kg.

-

Select at least 3-4 dose levels for the initial study (e.g., 10 mg/kg, 30 mg/kg, 60 mg/kg).

-

Include a vehicle control group that receives the same volume of the formulation vehicle without the drug.

-

-

Administration:

-

Choose an appropriate route of administration based on the intended therapeutic application (e.g., oral gavage, intraperitoneal injection, intravenous injection).

-

Administer a single dose of this compound or the vehicle to each animal.

-

-

Monitoring and Observations:

-

Monitor the animals closely for clinical signs of toxicity for at least 7 days post-administration.

-

Record body weight daily.

-

Observe for changes in behavior, posture, activity level, and any signs of distress.

-

At the end of the observation period, euthanize the animals and perform a gross necropsy to examine major organs for any abnormalities.

-

For a more detailed analysis, collect blood for hematology and serum chemistry, and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

-

-

Data Analysis:

-

Determine the MTD, which is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

-

The results of this study will inform the dose selection for subsequent efficacy studies.

-

Mandatory Visualization

Caption: Workflow for a dose-ranging study of this compound.

Caption: Hypothesized signaling pathway influenced by this compound.

References

- 1. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stereoselective disposition of hydroxychloroquine and its metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and Pharmacodynamic Assessment of Hydroxychloroquine in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Animal toxicity and pharmacokinetics of hydroxychloroquine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cletoquine Oxalate in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cletoquine, an active metabolite of hydroxychloroquine and a derivative of chloroquine, is a lysosomotropic agent with potential applications in high-throughput screening (HTS) for the discovery of autophagy modulators. Like its parent compounds, Cletoquine is anticipated to function as a late-stage autophagy inhibitor. Its mechanism of action involves the accumulation in acidic organelles, such as lysosomes, leading to an increase in lysosomal pH. This disruption of the pH gradient inhibits the fusion of autophagosomes with lysosomes, a critical step for the degradation of cellular cargo, thereby blocking autophagic flux. This property makes Cletoquine oxalate a valuable tool for HTS campaigns aimed at identifying novel compounds that can modulate the autophagic pathway, which is implicated in various diseases including cancer and neurodegenerative disorders.

Mechanism of Action in Autophagy Inhibition

The autophagic process culminates in the fusion of the autophagosome with the lysosome to form an autolysosome, where the encapsulated material is degraded by lysosomal hydrolases. As a weak base, Cletoquine is believed to passively diffuse across the lysosomal membrane and become protonated within the acidic environment, effectively trapping it inside. This sequestration of protons raises the luminal pH of the lysosome, leading to the inactivation of pH-dependent digestive enzymes and, crucially, the impairment of its fusion capacity with autophagosomes. This results in an accumulation of autophagosomes within the cytoplasm, a key phenotype that can be quantified in cell-based HTS assays.

Caption: Proposed mechanism of autophagy inhibition by Cletoquine.

High-Throughput Screening Application: GFP-LC3 Puncta Formation Assay

This section details a representative HTS protocol for identifying autophagy modulators using this compound as a reference inhibitor. The assay is based on the quantification of fluorescently-tagged LC3 protein, which translocates from a diffuse cytoplasmic pattern to distinct puncta (representing autophagosomes) upon autophagy induction or late-stage inhibition.

Experimental Workflow

The workflow for this HTS assay is designed for automation and high-content imaging systems.

Caption: Automated HTS workflow for the GFP-LC3 puncta assay.

Detailed Experimental Protocol

1. Materials and Reagents

-

Cell Line: HeLa or U2OS cells stably expressing GFP-LC3.

-